Sulcofuron chemical structure and properties
Sulcofuron chemical structure and properties
An In-Depth Technical Guide to Sulcofuron: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulcofuron is a synthetic organochlorine compound classified as a phenylurea pesticide. It has been utilized as an insecticide and a mothproofing agent. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of Sulcofuron. Detailed experimental protocols for the analysis of Sulcofuron, assessment of its acute oral toxicity, and evaluation of its primary mechanism of action through acetolactate synthase inhibition are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of pesticides and related chemical compounds.
Chemical Structure and Identification
Sulcofuron is chemically described as 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid[1]. The structural formula of Sulcofuron is provided below:
Chemical Structure of Sulcofuron
Table 1: Chemical Identification of Sulcofuron
| Identifier | Value |
| IUPAC Name | 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid[1] |
| CAS Number | 24019-05-4[1] |
| Molecular Formula | C₁₉H₁₂Cl₄N₂O₅S[1] |
| SMILES | C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |
| InChI | InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29) |
Physicochemical Properties
A summary of the key physicochemical properties of Sulcofuron is presented in Table 2. These properties are essential for understanding its environmental fate, transport, and biological interactions.
Table 2: Physicochemical Properties of Sulcofuron
| Property | Value |
| Molecular Weight | 522.2 g/mol [1] |
| XLogP3 | 5.3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Exact Mass | 521.919153 u |
| Monoisotopic Mass | 519.922103 u |
| Topological Polar Surface Area | 113 Ų |
| Heavy Atom Count | 31 |
| Complexity | 725 |
| Density | 1.678 g/cm³ |
Note: Most properties are computationally derived and sourced from chemical databases.
Synthesis of Sulcofuron
A potential logical workflow for the synthesis of Sulcofuron is outlined below. This is a hypothetical pathway and would require experimental validation.
Caption: A plausible synthetic workflow for Sulcofuron.
Analytical Methodology
The determination of Sulcofuron in environmental samples can be achieved using liquid chromatography coupled with mass spectrometry. The following is a detailed protocol adapted from a method for the analysis of Sulcofuron in river water.
Experimental Protocol: Determination of Sulcofuron in Water Samples by LC-ESI-MS/MS
-
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a 500 mg Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a stream of nitrogen for 30 minutes.
-
Elute the analyte with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS/MS analysis.
-
-
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, decrease to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for Sulcofuron. The exact m/z values would need to be determined by direct infusion of a Sulcofuron standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum sensitivity.
-
Caption: Workflow for the analysis of Sulcofuron in water.
Mechanism of Action and Biological Activity
The primary mode of action of Sulcofuron as an insecticide is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in insects, plants, and microorganisms, but not in animals.
Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis
Caption: Inhibition of ALS by Sulcofuron disrupts amino acid synthesis.
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is a general method that can be adapted for testing the inhibitory effect of Sulcofuron on ALS.
-
1. Enzyme Extraction
-
Homogenize insect tissue (e.g., from a target pest species) in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 1 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, and 10% v/v glycerol).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude ALS enzyme extract.
-
-
2. ALS Activity Assay
-
Prepare a reaction mixture containing the extraction buffer and varying concentrations of Sulcofuron (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%).
-
Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 6 M H₂SO₄. This also facilitates the decarboxylation of the product, acetolactate, to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
-
3. Detection of Acetoin
-
Add a solution of 0.5% creatine (B1669601) followed by a solution of 5% α-naphthol (in 2.5 M NaOH).
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
The inhibitory activity of Sulcofuron can be determined by comparing the absorbance of the samples containing the inhibitor to that of a control without the inhibitor.
-
Toxicological Profile
The acute oral toxicity of Sulcofuron can be assessed using standardized protocols. The following is a detailed methodology based on OECD Guideline 423 for acute oral toxicity testing in rats.
Experimental Protocol: Acute Oral Toxicity Study in Rats (OECD 423)
-
1. Test Animals
-
Use healthy, young adult rats (e.g., Wistar strain), typically females as they are generally more sensitive.
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
-
2. Housing and Feeding
-
House the animals in individual cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.
-
Provide standard laboratory diet and water ad libitum, except for a fasting period of approximately 16 hours before administration of the test substance.
-
-
3. Administration of Sulcofuron
-
Prepare a formulation of Sulcofuron in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose by gavage. A starting dose of 300 mg/kg body weight is often used, followed by 2000 mg/kg if no mortality is observed.
-
-
4. Observation
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Make detailed observations shortly after dosing and at least once daily for 14 days.
-
-
5. Necropsy
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.
-
Caption: Workflow for an acute oral toxicity study of Sulcofuron.
Spectroscopic Data
Conclusion
Sulcofuron is a well-characterized phenylurea insecticide with a clear mechanism of action involving the inhibition of acetolactate synthase. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and established experimental protocols for its analysis and toxicological assessment. While a specific synthesis protocol and experimental spectroscopic data are not widely available, the information presented herein provides a solid foundation for researchers and professionals working with this compound. Further research to elucidate a detailed synthetic route and obtain comprehensive spectroscopic data would be beneficial for the scientific community.
